molecular formula C22H21N5O4S B11130807 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11130807
M. Wt: 451.5 g/mol
InChI Key: PJKFSJKZMQROTL-QGZVFWFLSA-N
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Description

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a complex organic compound that features a benzodiazepine core linked to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multiple steps:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Moiety: This step involves the reaction of the benzodiazepine intermediate with a thiadiazole derivative, often under reflux conditions with a suitable solvent.

    Final Coupling: The final step involves coupling the benzodiazepine-thiadiazole intermediate with a propanamide derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiadiazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazepine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

Medically, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazepine core.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as GABA receptors in the case of its benzodiazepine core. This interaction can modulate neurotransmitter activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar neurological effects.

    Thiadiazole Derivatives: Compounds with similar thiadiazole moieties that exhibit various biological activities.

Uniqueness

What sets 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE apart is its unique combination of a benzodiazepine core with a thiadiazole moiety, which may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C22H21N5O4S/c1-31-14-8-6-13(7-9-14)12-19-26-27-22(32-19)25-18(28)11-10-17-21(30)23-16-5-3-2-4-15(16)20(29)24-17/h2-9,17H,10-12H2,1H3,(H,23,30)(H,24,29)(H,25,27,28)/t17-/m1/s1

InChI Key

PJKFSJKZMQROTL-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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